![molecular formula C15H22N2O18P2 B1254373 UDP-L-iduronate](/img/structure/B1254373.png)
UDP-L-iduronate
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Overview
Description
UDP-L-Iduronate belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. UDP-L-Iduronate is soluble (in water) and a moderately acidic compound (based on its pKa).
UDP-beta-L-iduronic acid is a UDP-L-iduronate in which the anomeric centre of the sugar component has beta-configuration.
Scientific Research Applications
Biosynthesis and Metabolic Pathways
UDP-L-iduronate plays a significant role in the biosynthesis of dermatan sulfate, a sulfated galactosaminoglycan. The formation of L-iduronic acid residues within dermatan sulfate is promoted by sulfation processes. Interestingly, the epimerization from D-glucuronic acid to L-iduronic acid occurs at the polymer level, as seen in studies involving fibroblasts and microsomal fractions from various sources (Malmström & Fransson, 1975). Another study focused on the enzymatic activity of UDP-glucuronate 5-epimerase, which could be potentially significant for the synthesis of UDP-L-iduronate, a precursor in heparin production (Gevaert et al., 2020).
Enzymatic Assays and Characterization
The enzymatic synthesis of UDP-L-iduronate has been studied in rabbit skin, focusing on the conversion of UDP-D-glucuronic acid to UDP-L-iduronic acid. Colorimetric assays were developed to assess this enzymatic activity, highlighting the importance of specific uronic acids in dermatan sulfate synthesis (Davidson, 1966).
properties
Product Name |
UDP-L-iduronate |
---|---|
Molecular Formula |
C15H22N2O18P2 |
Molecular Weight |
580.28 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/t4-,6-,7+,8+,9-,10-,11-,12-,14-/m1/s1 |
InChI Key |
HDYANYHVCAPMJV-NTWGTYGRSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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